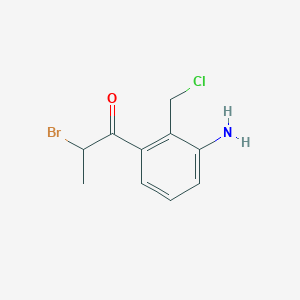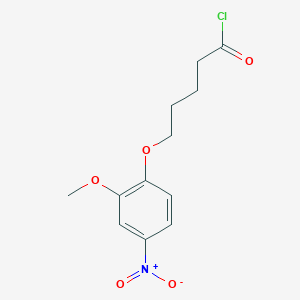
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H14ClNO5. It is a derivative of pentanoyl chloride, featuring a methoxy and nitro group on the phenoxy ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride typically involves the reaction of 5-(2-Methoxy-4-nitrophenoxy)pentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
5-(2-Methoxy-4-nitrophenoxy)pentanoic acid+SOCl2→5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the nitro group.
Aplicaciones Científicas De Investigación
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Methoxyphenoxy)pentanoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
5-(4-Nitrophenoxy)pentanoyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
5-(2-Methoxy-4-nitrophenoxy)butanoyl chloride: Shorter carbon chain, leading to variations in physical and chemical behavior.
Propiedades
Número CAS |
100201-05-6 |
|---|---|
Fórmula molecular |
C12H14ClNO5 |
Peso molecular |
287.69 g/mol |
Nombre IUPAC |
5-(2-methoxy-4-nitrophenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H14ClNO5/c1-18-11-8-9(14(16)17)5-6-10(11)19-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
FLNQWZITDAAGLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
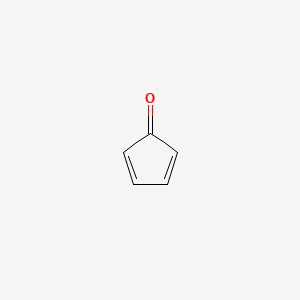
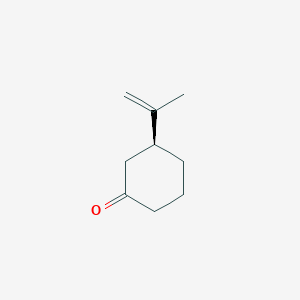

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
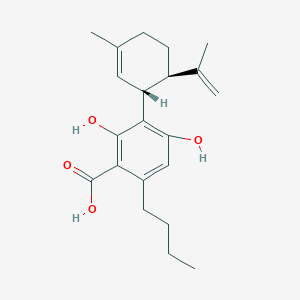

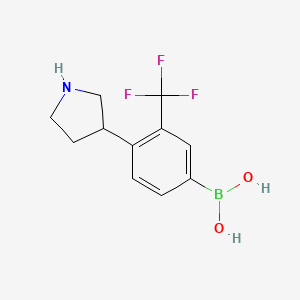

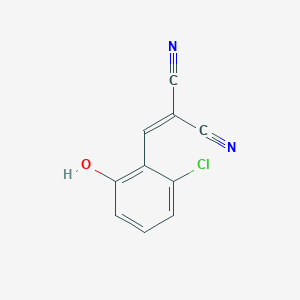

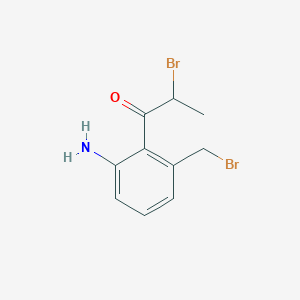
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
